(10-Methoxyanthracen-9-yl)boronic acid

Description

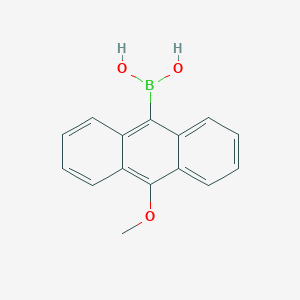

(10-Methoxyanthracen-9-yl)boronic acid is an anthracene-based boronic acid derivative characterized by a methoxy group at the 10-position and a boronic acid moiety at the 9-position of the anthracene core. The methoxy substituent may enhance solubility and modulate electronic properties compared to non-polar substituents like phenyl or naphthyl groups .

Properties

Molecular Formula |

C15H13BO3 |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

(10-methoxyanthracen-9-yl)boronic acid |

InChI |

InChI=1S/C15H13BO3/c1-19-15-12-8-4-2-6-10(12)14(16(17)18)11-7-3-5-9-13(11)15/h2-9,17-18H,1H3 |

InChI Key |

OVEOIFOMKCGBBS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Methoxyanthracen-9-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(10-Methoxyanthracen-9-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups into the anthracene core .

Scientific Research Applications

Organic Synthesis

(10-Methoxyanthracen-9-yl)boronic acid serves as a versatile building block in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds. This property is particularly useful for synthesizing pharmaceuticals and agrochemicals.

Biological Imaging

The compound has potential applications in developing fluorescent probes for biological imaging. The anthracene core can exhibit strong fluorescence properties, making it suitable for tracking biological processes in real-time. This capability is crucial for research in cell biology and molecular imaging.

Photodynamic Therapy

Due to its photophysical properties, this compound can be utilized in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon light activation, which can selectively kill cancer cells while sparing surrounding healthy tissues.

Material Science

In material science, this compound is explored for its use in organic light-emitting diodes (OLEDs). Its ability to form thin films with good charge transport properties makes it an attractive candidate for developing efficient OLED materials.

Research indicates that this compound may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for predicting pharmacokinetics when used alongside other medications .

Case Study 2: Anticancer Properties

Similar compounds have shown promising anticancer activities. Studies have investigated the effects of boronic acids on various cancer cell lines, demonstrating their potential to inhibit cell proliferation and induce apoptosis .

Mechanism of Action

The mechanism of action of (10-Methoxyanthracen-9-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The anthracene core can participate in photophysical processes, making the compound useful in photodynamic therapy and other light-based applications .

Comparison with Similar Compounds

Antiproliferative Effects

- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) : Exhibits potent cytotoxicity in triple-negative breast cancer (4T1 cells) .

- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) : Higher potency attributed to hydroxyl group enhancing target interaction .

- Structural analogs with bulky substituents (e.g., tert-butylphenyl) : Reduced solubility limits in vitro testing .

Proteasome Inhibition

- Boronic acids with aromatic moieties (e.g., bortezomib analogs) show selective inhibition of proteasomes, antagonized by EGCG . The methoxy group in this compound may alter binding kinetics compared to non-polar substituents.

Key Research Findings and Contradictions

Solubility vs. Bioactivity : Bulky substituents (e.g., naphthyl) reduce solubility but may improve target affinity through hydrophobic interactions . Methoxy groups balance solubility and reactivity, though direct evidence for this compound is lacking.

pKa and Reactivity : Lower pKa (due to methoxy) may enhance boronic acid-diol complexation in physiological conditions, critical for glucose sensing or drug delivery .

Synthesis Challenges : Precipitation issues in culture media for certain analogs (e.g., pyren-1-yl boronic acid) highlight the need for solubility optimization .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (10-Methoxyanthracen-9-yl)boronic acid, and how can they be methodologically addressed?

- Answer : Synthesis of aromatic boronic acids often involves Miyaura borylation or palladium-catalyzed cross-coupling. Challenges include air/moisture sensitivity of intermediates and purification difficulties due to boronic acid instability. To mitigate these:

- Use Schlenk-line techniques for inert atmospheres during reactions.

- Employ trifluoroborate salts as stable precursors for Suzuki-Miyaura coupling .

- Purify via reverse-phase HPLC with mass-triggered fraction collection to isolate boronic acid derivatives .

Q. How does the electron-withdrawing methoxy group at the 10-position influence boronic acid reactivity?

- Answer : The methoxy group alters the anthracene’s electronic structure, lowering the pKa of the boronic acid via conjugation, thereby enhancing its binding affinity for diols (e.g., sugars) at physiological pH. This is critical for designing sensors or enzyme inhibitors:

- Measure pKa shifts using UV-Vis titration in buffered aqueous solutions (pH 2–12) .

- Compare binding constants (Kd) with model diols (e.g., fructose, glucose) via isothermal titration calorimetry (ITC) .

Q. What analytical techniques are recommended for characterizing and quantifying trace impurities in this compound?

- Answer : LC-MS/MS in MRM mode is optimal for detecting genotoxic boronic acid impurities (e.g., residual phenylboronic acids) at <1 ppm levels:

- Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.

- Derivatization-free analysis reduces preparation time .

Advanced Research Questions

Q. How can this compound be integrated into reversible covalent inhibitors for cancer targets?

- Answer : The boronic acid moiety forms reversible covalent bonds with catalytic threonine residues in proteasomes or serine hydrolases. To design inhibitors:

- Perform molecular docking (e.g., AutoDock Vina) to assess binding to the 20S proteasome’s β5 subunit.

- Validate inhibition via fluorogenic substrate assays (e.g., Suc-LLVY-AMC cleavage) .

Q. What strategies resolve discrepancies in reported binding affinities for glycoprotein interactions?

- Answer : Conflicting Kd values arise from secondary interactions (e.g., hydrophobic effects with anthracene). To isolate boronic acid-specific binding:

- Use SPR spectroscopy with AECPBA-functionalized surfaces under varied buffer conditions (e.g., 100 mM Tris vs. HEPES) .

- Compare binding to glycosylated vs. non-glycosylated protein isoforms (e.g., RNase B vs. RNase A) .

Q. How does the anthracene scaffold enhance fluorescence-based sensing applications?

- Answer : The extended π-system enables ratiometric fluorescence changes upon diol binding. For glucose detection:

- Functionalize anthracene-boronic acid with a quencher (e.g., dinitrophenyl) for FRET-based sensing .

- Optimize Stokes shift via substituent tuning (e.g., electron-donating methoxy groups reduce self-quenching) .

Methodological Considerations Table

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.